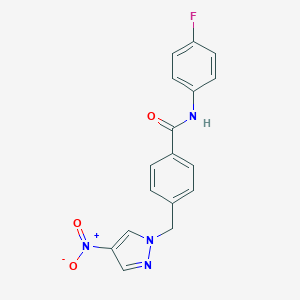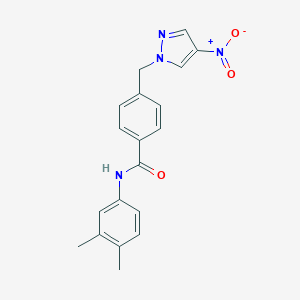
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as TPU-0033, is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases.
Mechanism of Action
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and neuroinflammation. N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is its high potency and specificity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. One direction is to further investigate its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. Additionally, the use of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in combination with other drugs or therapies could also be explored as a potential treatment strategy.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves the reaction of 4-chloroaniline with 1,2,3,4-tetrahydro-1-naphthylisocyanate. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified by column chromatography to obtain N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in high yield and purity.
Scientific Research Applications
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to have potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinase CK2. In Alzheimer's disease, N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
properties
Product Name |
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea |
|---|---|
Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C17H17ClN2O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,16H,3,5,7H2,(H2,19,20,21) |
InChI Key |
CUILVPGDLGSLFT-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)

![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)



![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)